
4-Phospho-D-erythronate
Overview
Description
4-phospho-D-erythronic acid is a monosaccharide phosphate, specifically the D-enantiomer of 4-phosphoerythronic acid . It is a small organic molecule that plays a role in various biochemical pathways, particularly in the synthesis of pyridoxal 5’-phosphate in some bacteria . This compound is also known for its inhibitory effects on ribose 5-phosphate isomerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phospho-D-erythronic acid typically involves the use of D-erythronolactone as a precursor . The process includes several steps:
Benzylation: The initial step involves the protection of hydroxyl groups using benzyl groups.
Phosphorylation: The protected intermediate is then phosphorylated.
Deprotection: The final step involves the removal of benzyl groups to yield 4-phospho-D-erythronic acid.
The overall yield of this synthetic route is approximately 22% .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 4-phospho-D-erythronic acid. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
4-phospho-D-erythronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-3-hydroxy-4-phospho-butanoate.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: The major product is 2-oxo-3-hydroxy-4-phospho-butanoate.
Reduction: The reduced form of 4-phospho-D-erythronic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-phospho-D-erythronic acid has several scientific research applications:
Biochemistry: It is used to study the synthesis of pyridoxal 5’-phosphate in bacteria.
Enzyme Inhibition: The compound is an inhibitor of ribose 5-phosphate isomerase, making it useful in studying enzyme kinetics and mechanisms.
Metabolic Pathways: It is involved in various metabolic pathways and can be used to investigate metabolic disorders.
Mechanism of Action
The mechanism of action of 4-phospho-D-erythronic acid involves its role as an intermediate in the synthesis of pyridoxal 5’-phosphate . It is converted to 2-oxo-3-hydroxy-4-phospho-butanoate by the enzyme 4-phospho-D-erythronate dehydrogenase, with the concomitant reduction of NAD+ to NADH . This compound also inhibits ribose 5-phosphate isomerase by binding to its active site, thereby preventing the conversion of ribose 5-phosphate to ribulose 5-phosphate .
Comparison with Similar Compounds
Similar Compounds
D-erythronic acid: An erythronic acid in which the stereocentres at positions 2 and 3 both have R-configuration.
4-phospho-D-erythronohydroxamic acid: A hydroxamic acid derivative of 4-phospho-D-erythronic acid.
Uniqueness
4-phospho-D-erythronic acid is unique due to its specific role in the synthesis of pyridoxal 5’-phosphate and its inhibitory effects on ribose 5-phosphate isomerase . Unlike its analogs, it is specifically involved in these biochemical pathways, making it a valuable compound for research in enzymology and metabolic studies.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332305 | |
| Record name | 4-Phospho-D-erythronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57229-25-1 | |
| Record name | 4-Phospho-D-erythronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


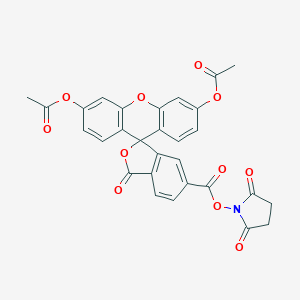
![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)
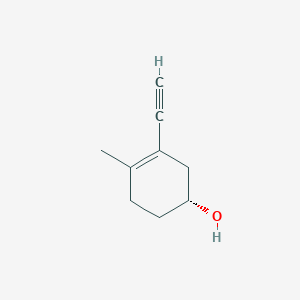
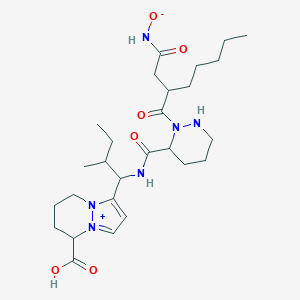

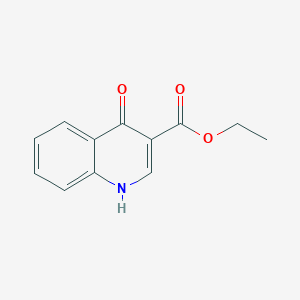





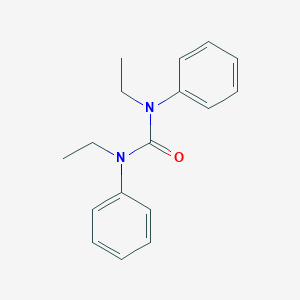
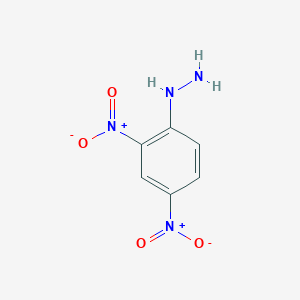
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
